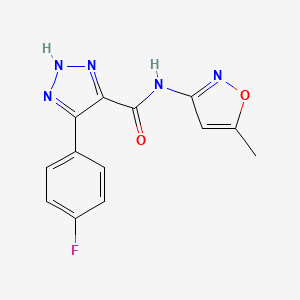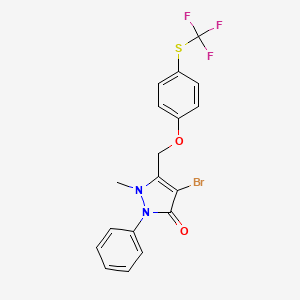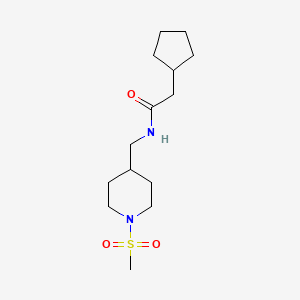
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide" is a molecule that likely contains several functional groups, including a fluorophenyl ring, a methylisoxazole, and a triazole carboxamide. These types of structures are often explored for their potential biological activities, such as antitumor or antimicrobial properties.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the need for regioselective introduction of the fluorine atom. For instance, the synthesis of fluorinated benzothiazoles involves a Jacobsen cyclization and modifications to obtain pure samples of target compounds . Similarly, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group was achieved through condensation reactions and saponification . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the fluorophenyl moiety.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using crystallography, as seen in the studies of fluorinated pyrazolo[1,5-a]pyrimidine and indazole derivatives . These structures can provide insights into the conformation and potential reactive sites of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, a benzotriazole derivative was synthesized and its chemical behavior was evaluated through common reactions . The presence of a triazole ring in the compound of interest suggests that similar reactions could be applicable for its functionalization or for probing its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The antimicrobial activity of triazole derivatives has been demonstrated, suggesting that the compound may also possess such properties .
Aplicaciones Científicas De Investigación
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds through catalyst- and solvent-free conditions has been developed. This methodology, which utilizes microwave-assisted Fries rearrangement, highlights the importance of heterocyclic amides as intermediates in the preparation of complex structures, showcasing the potential utility of similar compounds in synthetic organic chemistry (Moreno-Fuquen et al., 2019).
Synthesis and Characterization of Research Chemicals
The synthesis and analytical characterization of novel compounds with potential as research chemicals have been reported. Such studies underline the importance of correct identification and characterization for the advancement of scientific knowledge and potential therapeutic applications (McLaughlin et al., 2016).
Antitumor Activity
Research into fluorinated benzothiazoles has shown potent cytotoxicity in vitro against certain cancer cell lines, indicating the significance of structural modifications for enhancing biological activity. These findings suggest the relevance of exploring similar compounds for antitumor applications (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-7-6-10(18-21-7)15-13(20)12-11(16-19-17-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWOJWCWXBBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2531331.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)
![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)


![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)